2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Overview
Description
The compound 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule featuring functional groups such as thiol, pyrazine, oxadiazole, and acetamide
Preparation Methods
Synthetic routes and reaction conditions: This compound is typically synthesized through a multi-step organic synthesis involving the formation of key intermediates. Common steps include nucleophilic substitution, condensation reactions, and coupling reactions under controlled conditions.
Industrial production methods: Scaling up to industrial production requires optimizing reaction conditions for yield and purity. This involves using specific catalysts, controlling temperature and pH, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation, particularly at the thiol group, forming disulfides.
Reduction: Reduction can occur at the oxadiazole ring, altering its electronic properties.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions:
Oxidizing agents like hydrogen peroxide
Reducing agents such as lithium aluminum hydride
Substituting agents like halogens and nucleophiles (e.g., alkyl halides for alkylation)
Major products formed from these reactions:
Disulfide derivatives from oxidation
Reduced oxadiazole derivatives
Various substituted aromatic products
Scientific Research Applications
Chemistry: This compound is studied for its electron-donating and -withdrawing properties, making it useful in the design of organic semiconductors and photovoltaics.
Biology: Its biological activity can be explored due to its structural similarity to compounds with known antimicrobial and anticancer properties.
Industry: This compound may serve as a precursor in the synthesis of more complex organic materials or as an additive in specialty chemicals.
Mechanism of Action
The compound likely interacts with biological targets through its aromatic rings and functional groups, which can form hydrogen bonds and hydrophobic interactions with proteins and enzymes. Specific pathways depend on its exact application, whether as an antimicrobial agent or a pharmaceutical active ingredient.
Comparison with Similar Compounds
2-(4-(methylthio)phenyl)-N-(2-(pyrazin-2-yl)phenyl)acetamide
2-(4-(ethylthio)phenyl)-N-(2-(pyrazin-2-yl)phenyl)acetamide
Comparison: The primary difference lies in the isopropylthio group, which may enhance the compound's lipophilicity and binding affinity in biological contexts compared to methylthio or ethylthio analogues. This uniqueness could confer higher activity or specificity in its applications.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-16(2)32-19-9-7-17(8-10-19)13-22(30)27-20-6-4-3-5-18(20)14-23-28-24(29-31-23)21-15-25-11-12-26-21/h3-12,15-16H,13-14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPMMCRANOFCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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